Copper sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes

In water, 243 g/l @ 0 °C.

75.4 g/100 cc water @ 100 °C

1.04 g/100 cc methanol @ 18 °C

Solubility in water, g/l at 20 °C: 203 (freely soluble)

Synonyms

Canonical SMILES

Combating multi-drug resistant bacteria

The rise of multi-drug resistant bacteria (MDR) poses a significant threat to human health. Research suggests that copper sulfate exhibits significant antibacterial activity against various MDR pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Studies are ongoing to understand the specific mechanisms of action and potential applications in developing novel antibacterial strategies [].

Exploring new delivery methods

Traditional methods of applying copper sulfate as an antimicrobial agent can have limitations, such as short-lived effectiveness and potential environmental concerns. Researchers are developing new delivery methods, such as nanoparticles and surface coatings, to improve the efficacy and targeted delivery of copper sulfate while minimizing environmental impact [].

Investigating synergy with other antimicrobials

Combining copper sulfate with other antimicrobial agents might offer a synergistic effect, potentially enhancing their effectiveness against various pathogens. Research is exploring the potential of combining copper sulfate with antibiotics, disinfectants, and other methods to combat microbial infections [].

Understanding mechanisms of resistance

While copper sulfate demonstrates promising antimicrobial properties, some bacterial strains have developed resistance mechanisms. Researchers are investigating these mechanisms to understand how bacteria resist the effects of copper sulfate and develop strategies to overcome them [].

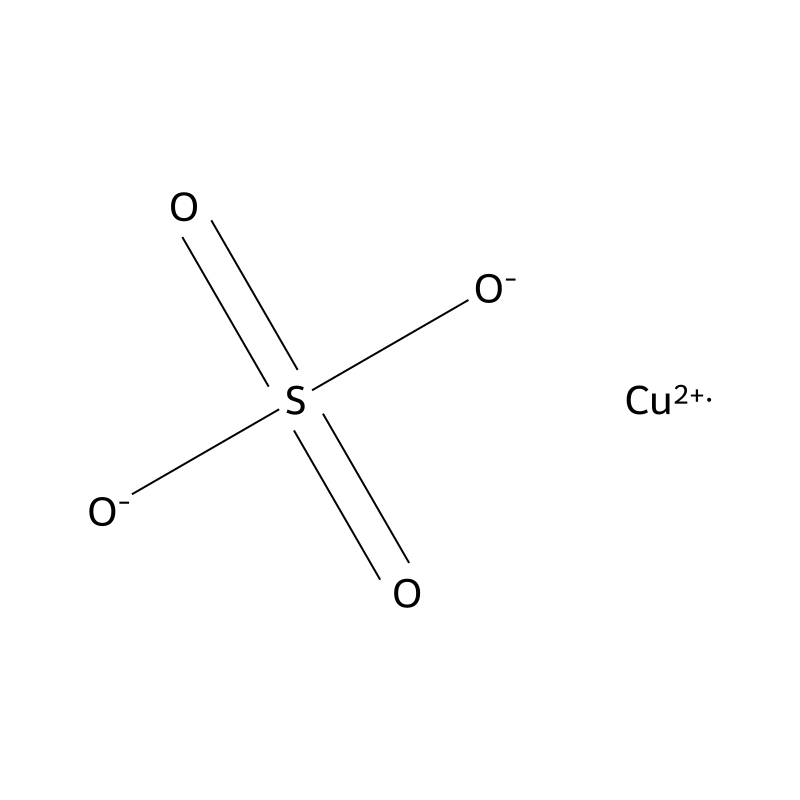

Copper sulfate, specifically copper(II) sulfate, is an inorganic compound with the chemical formula CuSO₄. It is most commonly encountered in its pentahydrate form, CuSO₄·5H₂O, which is characterized by its vibrant blue color and is often referred to as blue vitriol or bluestone. The anhydrous form of copper sulfate appears as a white powder. The compound consists of copper cations (Cu²⁺) and sulfate anions (SO₄²⁻), forming an ionic bond that contributes to its solubility in water .

Copper sulfate is a moderate health hazard. It can cause irritation upon contact with skin or eyes, and ingestion can be harmful []. Proper safety precautions, including gloves, eye protection, and following recommended handling procedures, are crucial when working with copper sulfate.

Please Note:

- Specific mechanisms of action for copper sulfate in biological systems are ongoing research areas.

- Due to safety concerns, details regarding large-scale synthesis or industrial applications are not included.

- Double Displacement Reaction: When copper(II) sulfate reacts with sodium carbonate, it produces sodium sulfate and a precipitate of copper(II) carbonate:This reaction is notable for the formation of the insoluble copper(II) carbonate precipitate1.

- Decomposition Reaction: Upon heating, copper sulfate decomposes to yield cupric oxide and sulfur trioxide:This occurs at temperatures around 650 °C .

- Single Displacement Reaction: Copper sulfate can react with zinc to produce metallic copper and zinc sulfate:This illustrates the reactivity of zinc displacing copper from its compound .

Copper sulfate can be synthesized through several methods:

- Reaction with Sulfuric Acid: Copper metal or copper oxides react with concentrated sulfuric acid.

- For example:

- For example:

- Neutralization Reaction: Copper(II) oxide reacts with sulfuric acid to form copper sulfate and water:

- Reaction:

- Reaction:

- Leaching Process: Low-grade copper ores can be treated with air or bacteria to extract copper sulfate, which is then purified .

Copper sulfate has a wide range of applications:

- Agriculture: Used as a fungicide and herbicide.

- Electroplating: Acts as an electrolyte in galvanic cells.

- Analytical Chemistry: Employed in various chemical tests and reactions.

- Crystal Growth: Commonly used in educational settings for growing crystals due to its vibrant color change upon hydration and dehydration.

Studies have shown that copper sulfate interacts with various substances, leading to significant reactions. For instance, it reacts vigorously with magnesium, producing hydrogen gas, which can be flammable and explosive under certain conditions. Additionally, it forms complex ions when reacted with chloride ions in concentrated hydrochloric acid, resulting in tetrachlorocuprate(II) complexes .

| Compound | Chemical Formula | Color | Solubility in Water | Uses |

|---|---|---|---|---|

| Copper(I) sulfate | Cu₂SO₄ | White | Low | Less common; used in specific reactions |

| Iron(II) sulfate | FeSO₄ | Greenish-blue | High | Used as a fertilizer |

| Zinc sulfate | ZnSO₄ | White | High | Used in agriculture |

| Magnesium sulfate | MgSO₄ | White | High | Used as a drying agent |

Copper sulfate's distinct blue color and its role as a key reagent in various chemical processes highlight its uniqueness among similar compounds. Its applications across different fields further emphasize its importance in both industrial and laboratory settings

Physical Description

Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid, Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid

Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline]

WHITE HYGROSCOPIC CRYSTALS.

Color/Form

White when dehydrated

Gray to white and has rhombic crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

3.6

3.6 g/cm³

Odor

Decomposition

650 °C (decomp to cupric oxide)

SLIGHT DECOMP ABOVE 200 °C

650 °C. This produces toxic fumes of sulfur oxides (see ICSC 0074). Reacts violently with hydroxylamine. This generates fire hazard. Reacts with magnesium powder. This produces flammable/explosive gas (hydrogen - see ICSC 0001). Reacts with acetylene and potassium chlorate. This generates explosion hazard. Attacks some metals in the presence of water.

Melting Point

UNII

Related CAS

10124-44-4

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/SRP: EXTERNAL/ ANTIDOTE FOR WHITE PHOSPHORUS POISONING.

/SRP: FORMER USE/ A 0.1% soln of copper sulfate has been used for gastric lavage in phosphorus poisoning; it must be removed promptly to avoid copper poisoning. Topical application of a 1% soln is of value for phosphorus burns of the skin.

EXPT USE: IN EXPT WITH RATS TO FIND SIMPLE EFFICIENT ANTIDOTE FOR PHOSPHORUS BURNS, USE OF 5% COPPER SULFATE WAS HIGHLY TOXIC. SOLN OF 5% SODIUM BICARBONATE WITH 1% HYDROXYETHYL-CELLULOSE, 3% COPPER SULFATE & LAURYL SULFATE NEUTRALIZES PROCESS OF BURNING PHOSPHORUS.

For more Therapeutic Uses (Complete) data for COPPER(II) SULFATE (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB20 - Copper sulfate

Mechanism of Action

A significant drop in metabolic reserves was noted in cupric sulfate treated snails. Free amino acid levels dropped and the lactate level increased. The effects of copper treatment on rates of metabolite oxidation and ammonia production in the presence of exogenously added alpha-ketoglutarate were evaluated. A 92% drop in alpha-ketoglutarate dehydrogenase, a 33% drop in alanine aminotransferase, and a 78% rise in glucose 6-phosphatase were recorded. Molluscicidal activity of copper was due to a metabolic block in the tricarboxylic acid cycle at the alpha-ketoglutarate level.

ACUTE IV INFUSION OF 300 MG COPPER SULFATE IN CONSCIOUS SHEEP CAUSED AN INCREASE FROM 10.3 TO 22.5 TORR IN MEAN PULMONARY ARTERY PRESSURE & PULMONARY ARTERY WEDGE PRESSURE FROM 3.5 TO 7.6 TORR, WHEREAS SYSTEMIC ARTERIAL PRESSURE INCREASED FROM 95 TO 102 TORR. CARDIAC OUTPUT DECREASED FROM 4.7 TO 3.3 L/MIN. PULMONARY VASCULAR RESISTANCE & SYSTEMIC VASCULAR RESISTANCE INCREASED TO 320 & 160% OF BASE LINE, RESPECTIVELY. THIS PULMONARY HYPERTENSION WAS PRODUCED BY STIMULATION OF THE ALPHA-ADRENERGIC NERVOUS SYSTEM.

Pictograms

Irritant;Environmental Hazard

Other CAS

10124-44-4

18939-61-2

1332-14-5

Absorption Distribution and Excretion

This drug is 80% eliminated via the liver in bile. Minimal excretion by the kidney. Metabolism studies show that persons with daily intakes of 2-5 mg of copper per day absorbed 0.6 to 1.6 mg (32%), excreted 0.5 to 1.3 mg in the bile, passed 0.1 to 0.3 mg directly into the bowel, and excreted 0.01 to 0.06 mg in the urine. As the data indicate, urinary excretion plays a negligible role in copper clearance, and the main route of excretion is in the bile. Other nonsignificant excretory routes include saliva, sweat, menstrual flow, and excretion into the intestine from the blood.

The body of a 70 kg healthy individual contains approximately 110 mg of copper, 50% of which is found in the bones and muscles, 15% in the skin, 15% in the bone marrow, 10% in the hepatic system, and 8% in the brain. The distribution of copper is affected by sex, age, and the amount of copper in the diet. Brain and liver have the highest tissue levels (about one-third of the total body burden), with lesser concentrations found in the heart, spleen, kidneys, and blood. The iris and choroid of the eye have very high copper levels. Erythrocyte copper levels are generally stable, however, plasma levels fluctuate widely in association with the synthesis and release of ceruloplasmin. Plasma copper levels during gestation may be 2-3 times levels measured before pregnancy, due to the increased synthesis of ceruloplasmin.

Effect of hydrogen ion (H+) concentration, water hardness, suspended solids, fish age, size, and species, acclimatization to copper, and levels of copper in food on poisoning of fish by copper sulfate used as a herbicide in freshwater ponds is discussed. Copper levels in muscle, kidney, and organs of rainbow trout were approximately 0.8-1.1, 2.0-2.3, and 115-150 mg/kg fresh weight, respectively, after 12 months intermittent exposure to various copper sulfate containing formulations 0.6, 2.0, and 100 mg/kg, respectively, in controls ... .

Male rats were orally administered for 2, 5, and 11 days with 0.5 mmol/kg of copper cmpd. ... In the case of cupric carbonate, copper was much more distributed in the tissues, especially in the liver, than for copper sulfate. The copper level increased progresively in mitochondria lysosomal fractions of the liver in proportion to the period of administration. In the 105,000 g supernatant fraction, copper was distributed in the metallothionein fraction rather than in the superoxide dismutase fraction. The administration of copper cmpd resulted in an increase in the zinc level in the liver, kidney and spleen, preferentially in the metallothionein fraction of the liver, but it seemed to have little effect on iron metabolism.

Metabolism Metabolites

Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homoeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. (L277, L279)

Wikipedia

Stanozolol

Drug Warnings

Overdose may be poisonous (enteritis, hepatitis, nephritis).

MAY CAUSE DRAMATIC INCR IN MORTALITY OF TURKEYS GIVEN BLACKHEAD CONTROL DRUGS CONTAINING ARSENIC & EXPOSED TO BLACKHEAD.

CUPRIC ... SULFATE /AS EMETIC/ OFTEN IS EFFECTIVE, BUT POTENTIAL HEMOLYTIC & RENAL TOXICITY IS TOO GREAT TO RECOMMEND USE.

Biological Half Life

Use Classification

Cosmetics -> Skin conditioning

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

ALGICIDES

Methods of Manufacturing

Action of dilute sulfuric acid on copper or copper oxide (often as oxide ores) in large quantities with evaporation and crystalization.

Copper + sulphuric acid (salt formation); byproduct of copper electrolysis and etching process (product is generally only suitable for agricultural purposes)

Produced from careful dehydration of the pentahydrate at 250 °C; an impure product can also be produced from copper metal and hot sulfuric acid.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Machinery Manufacturing

Textiles, apparel, and leather manufacturing

Computer and Electronic Product Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Utilities

Other (requires additional information)

Agriculture, Forestry, Fishing and Hunting

Primary Metal Manufacturing

Mining (except Oil and Gas) and support activities

All Other Basic Inorganic Chemical Manufacturing

Wood Product Manufacturing

Not Known or Reasonably Ascertainable

Sulfuric acid, copper(2+) salt, basic: ACTIVE

Sulfuric acid copper(2+) salt (1:1): ACTIVE

Sulfuric acid, copper(2+) salt (1:?): INACTIVE

The cmpd, eg cupric sulfate, cupric chloride, cupric acetate and cupric nitrate, showed excellent preservation of mosses and lichens, and very good preservation of ferns and grasses.

... The highest utilized copper cmpd in the USA is copper sulfate.

COPPER(II) CHLORIDE IS A READILY AVAILABLE FORM OF COPPER IN FEEDING TRIALS WHICH COMPARES FAVORABLY WITH COPPER SULFATE IN CATTLE AND SWINE TRIALS.

... SALTS OF COPPER, INCLUDING THE SUBACETATE, OXYCHLORIDE, CHLORIDE AND OXIDE, HAVE FUNGICIDAL PROPERTIES AND OCCASIONALLY REPLACE THE SULFATE IN SPRAYS. ...

Storage Conditions

Interactions

Acute copper (II) sulfate poisoning in the mouse induces renal tubular degeneration and necrosis. Administration of sodium 2,3-dimercaptopropane-sulfonate effectively prevented the development on the morphological sequelae of copper intoxication.

Pokeweed mitogen (PWM), a T cell-dependent polyclonal B cell activator, stimulates the differentiation of immunoglobin secreting cells from normal human peripheral blood mononuclear cells. ... Peripheral blood mononuclear cells failed to generate immunoglobin secreting cells in response to poke weed mitogen after brief exposure to D-penicillamine and copper sulfate; preincubation with either penicillamine or copper sulfate alone had no effect. Experiments utilizing purified populations of B and T cells indicated that penicillamine and copper sulfate markedly inhibited helper T cell activity but not B cell function.

Dimercaptosuccinic acid ... administered intragastrically to rabbits after sc administration of copper sulfate promoted urinary excretion.

For more Interactions (Complete) data for COPPER(II) SULFATE (10 total), please visit the HSDB record page.

Dates

Armstrong TA, Cook DR, Ward MM, Williams CM, Spears JW: Effect of dietary copper source (cupric citrate and cupric sulfate) and concentration on growth performance and fecal copper excretion in weanling pigs. J Anim Sci. 2004 Apr;82(4):1234-40. doi: 10.2527/2004.8241234x. [PMID:15080347]

Hebert CD, Elwell MR, Travlos GS, Fitz CJ, Bucher JR: Subchronic toxicity of cupric sulfate administered in drinking water and feed to rats and mice. Fundam Appl Toxicol. 1993 Nov;21(4):461-75. [PMID:8253299]

Lim J, Lawless HT: Oral sensations from iron and copper sulfate. Physiol Behav. 2005 Jun 30;85(3):308-13. doi: 10.1016/j.physbeh.2005.04.018. [PMID:15935409]

Barceloux DG: Copper. J Toxicol Clin Toxicol. 1999;37(2):217-30. [PMID:10382557]

Cupric Sulfate

Copper Sulfate

Cupric Sulfate ToxNet

Cupric Sulfate, Britannica Online

Wilson Disease

Complications and management of acute copper sulphate poisoning; a case discussion

Using Copper to Improve the Well-Being of the Skin

Veterinary Toxicology: Basic and Clinical Principals

Abnormal Copper Homeostasis: Mechanisms and Roles in Neurodegeneration

Copper

Metallic Copper as an Antimicrobial Surface

Bacterial Killing by Dry Metallic Copper Surfaces